molecular formula C18H20N2O2S B4886663 N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide

N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide

Cat. No. B4886663
M. Wt: 328.4 g/mol
InChI Key: MYJRMINKPHXEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins involved in biochemical and physiological processes. N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been found to inhibit the activity of various proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to have anti-cancer properties, making it a promising candidate for cancer research.

Advantages and Limitations for Lab Experiments

N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified, making it a reliable tool for research. Additionally, N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to have low toxicity, making it safe for use in various research studies. However, N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide.

Future Directions

There are several future directions for research on N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide. One potential area of research is the development of new synthesis methods that can improve the yield and purity of N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide. Additionally, more research is needed to fully understand the mechanism of action of N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide and its potential applications in various fields, including cancer research. Finally, more research is needed to explore the potential limitations and safety concerns associated with the use of N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments.
Conclusion
In conclusion, N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide is a promising compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for various research studies. While more research is needed to fully understand the mechanism of action of N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide and its potential limitations, this compound has the potential to make significant contributions to various fields of research.

Scientific Research Applications

N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications, including as a tool for studying the effects of various biochemical and physiological processes. N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been used in various research studies, including studies on the effects of oxidative stress, inflammation, and apoptosis.

properties

IUPAC Name

N-[(4-methylphenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-12-22-16-10-6-14(7-11-16)17(21)20-18(23)19-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJRMINKPHXEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)carbamothioyl]-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.